Product packaging for Deoxyadenosine(Cat. No.:CAS No. 958-09-8)

Deoxyadenosine

Cat. No.: B1664071
CAS No.: 958-09-8
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Deoxynucleoside Research

The journey to understanding the significance of 2'-deoxyadenosine is intertwined with the history of DNA and the quest to identify the genetic material. For many years, scientists debated whether proteins or nucleic acids carried hereditary information. unacademy.com The search was progressively narrowed down to the chromosomes within the cell's nucleus, which are composed of proteins and nucleic acids. unacademy.com

Key experiments were instrumental in establishing DNA as the carrier of genetic information. In 1952, Alfred Hershey and Martha Chase conducted a landmark experiment using bacteriophages, viruses that infect bacteria, which demonstrated that DNA, not protein, was the genetic material transferred into the bacterial cell. unacademy.com This pivotal discovery solidified the importance of DNA and its constituent deoxynucleosides, including 2'-deoxyadenosine.

Earlier, in 1869, Friedrich Miescher first identified what he called "nuclein" in the nuclei of pus cells, which was later recognized as DNA. unacademy.com The subsequent elucidation of the structure of DNA by Rosalind Franklin and Maurice Wilkins using X-ray diffraction, and the famed double helix model proposed by James Watson and Francis Crick, further underscored the central role of deoxynucleosides. unacademy.com These foundational discoveries paved the way for a deeper investigation into the specific roles and metabolic pathways of individual deoxynucleosides like 2'-deoxyadenosine. The development of techniques like high-pressure liquid chromatography has since enabled detailed studies of purine (B94841) metabolism, including the quantification of 2'-deoxyadenosine in various biological samples. nih.gov

Significance of 2'-Deoxyadenosine as an Endogenous Metabolite

2'-Deoxyadenosine is a naturally occurring metabolite found in a wide range of organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammals, including humans. nih.govebi.ac.uk It is an integral part of the purine metabolism pathway, a series of chemical reactions essential for the synthesis, breakdown, and salvage of purine nucleotides. genome.jp

The concentration of 2'-deoxyadenosine and its phosphorylated derivatives is tightly regulated within the cell. In certain metabolic disorders, such as adenosine (B11128) deaminase (ADA) deficiency, the accumulation of 2'-deoxyadenosine can have toxic effects. wikipedia.orghmdb.ca ADA is an enzyme that catalyzes the conversion of adenosine and 2'-deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. hmdb.ca In the absence of functional ADA, 2'-deoxyadenosine accumulates, leading to increased intracellular levels of its triphosphate form, deoxyadenosine (B7792050) triphosphate (dATP). nih.govjci.org Elevated dATP levels are toxic, particularly to developing T and B lymphocytes, which are highly active in cell division. hmdb.ca This toxicity is a primary cause of severe combined immunodeficiency (SCID), a condition characterized by a near-complete absence of immune protection. wikipedia.orghmdb.ca

The study of such conditions has highlighted the critical importance of maintaining balanced levels of 2'-deoxyadenosine for normal cellular function. Furthermore, research has shown that 2'-deoxyadenosine can be used by some cells as an energy source under conditions of metabolic stress. sigmaaldrich.com

Overview of 2'-Deoxyadenosine's Fundamental Biological Roles

The primary and most well-known role of 2'-deoxyadenosine is as a building block of DNA. wikipedia.org During DNA replication, DNA polymerase enzymes incorporate this compound monophosphate (dAMP), derived from dATP, into the growing DNA strand. Within the DNA double helix, adenine (B156593), the base component of 2'-deoxyadenosine, forms two hydrogen bonds with thymine, a pyrimidine (B1678525) base on the complementary strand. This specific base pairing is fundamental to the stability and structure of DNA and ensures the accurate transmission of genetic information.

Beyond its structural role in DNA, 2'-deoxyadenosine and its derivatives are involved in various cellular processes:

Cell Signaling and Metabolism: 2'-Deoxyadenosine derivatives are connected to cell signaling and metabolic pathways. nmpharmtech.com For instance, the accumulation of dATP can inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of all four deoxyribonucleotides. hmdb.canih.gov This inhibition can halt DNA synthesis and cell division. hmdb.ca

Apoptosis (Programmed Cell Death): 2'-Deoxyadenosine can induce apoptosis in certain cell types, particularly lymphocytes. nih.govnih.gov This process is triggered by the intracellular phosphorylation of 2'-deoxyadenosine to dATP. nih.gov The resulting DNA damage and mitochondrial disruption contribute to the activation of the apoptotic cascade. nih.govnih.gov Analogs of 2'-deoxyadenosine, such as 2-chloro-2'-deoxyadenosine (cladribine), are utilized in cancer therapy for their ability to induce apoptosis in malignant cells. nih.gov

Energy Metabolism: Under certain stress conditions, cells can utilize 2'-deoxyadenosine as an energy source. sigmaaldrich.com

The multifaceted roles of 2'-deoxyadenosine underscore its importance in maintaining cellular homeostasis and genetic integrity.

Data on 2'-Deoxyadenosine

PropertyValue
IUPAC Name (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular Formula C10H13N5O3
Molar Mass 251.24 g/mol
CAS Number 958-09-8
Appearance White powder
Melting Point 189 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B1664071 Deoxyadenosine CAS No. 958-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13629
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

958-09-8, 40627-14-3, 16373-93-6
Record name Deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyformycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 2'-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine, 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-Deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 °C
Record name Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolism and Regulation of 2 Deoxyadenosine

Purine (B94841) Metabolism Pathways Involving 2'-Deoxyadenosine

The synthesis and breakdown of 2'-Deoxyadenosine are integral parts of the purine salvage and catabolic pathways. These processes ensure that the building blocks for DNA are available when needed and that excess compounds are efficiently cleared.

The formation of 2'-Deoxyadenosine is not a direct synthesis of the deoxyribonucleoside itself but occurs through the synthesis of its phosphorylated form, deoxyadenosine (B7792050) monophosphate (dAMP), which is then incorporated into DNA or can be dephosphorylated to yield 2'-Deoxyadenosine. The overarching pathway begins with the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides. wikipedia.org

The biosynthesis of purines is a complex, multi-step enzymatic process. It starts with the creation of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) from ribose-5-phosphate, a reaction catalyzed by ribose-phosphate diphosphokinase. wikipedia.org This step is a key point of regulation. From PRPP, a series of enzymatic reactions builds the purine ring structure, culminating in the formation of IMP. wikipedia.org

IMP is then converted to adenosine (B11128) monophosphate (AMP). The reduction of the ribose sugar in adenosine diphosphate (B83284) (ADP) to this compound diphosphate (dADP) is a critical step, catalyzed by the enzyme ribonucleotide reductase. Subsequently, dADP is phosphorylated to this compound triphosphate (dATP), a direct precursor for DNA synthesis. youtube.com Alternatively, dAMP can be formed and then phosphorylated. nih.gov The free deoxyribonucleoside, 2'-Deoxyadenosine, is typically formed through the breakdown of larger DNA molecules or from the dephosphorylation of dAMP.

The de novo synthesis of the purine ring, which is the core of 2'-Deoxyadenosine, utilizes several simple molecules as precursors. The atoms for the ring are sourced from various compounds as detailed in the table below. wikipedia.org

Table 1: Precursors for the Purine Ring Biosynthesis

Precursor MoleculeAtom(s) Contributed to Purine Ring
GlycineC4, C5, N7
AspartateN1
GlutamineN3, N9
Formyl groups (from Tetrahydrofolate)C2, C8
Carbon Dioxide (as Bicarbonate)C6

Key intermediates in the pathway leading to this compound nucleotides include PRPP, IMP, AMP, and ADP. The conversion between these forms is tightly controlled by various enzymes to meet the cell's metabolic demands. wikipedia.org

The breakdown of 2'-Deoxyadenosine is crucial for maintaining cellular homeostasis. An accumulation of 2'-Deoxyadenosine and its metabolites, particularly dATP, can be toxic to cells, especially lymphocytes. wikipedia.org The catabolic process primarily follows two main enzymatic routes: deamination and phosphorylation. nih.govcdnsciencepub.com

The primary catabolic pathway for 2'-Deoxyadenosine is its irreversible deamination to 2'-Deoxyinosine. nih.gov This reaction involves the removal of an amino group from the adenine (B156593) base.

Enzyme: Adenosine Deaminase (ADA) is the key enzyme that catalyzes this conversion. nih.govyoutube.com

Reaction: ADA converts 2'-Deoxyadenosine and water into 2'-Deoxyinosine and ammonia.

Significance: This step is vital for purine metabolism and the proper function of the immune system. wikipedia.orgyoutube.com A deficiency in ADA leads to the accumulation of 2'-Deoxyadenosine, which is then phosphorylated to high levels of dATP. This buildup inhibits ribonucleotide reductase, thereby blocking DNA synthesis and leading to severe combined immunodeficiency (SCID). youtube.comnih.gov The product, 2'-Deoxyinosine, is a nucleoside composed of hypoxanthine (B114508) linked to deoxyribose and can be further metabolized. sigmaaldrich.comresearchgate.net

Alternatively, 2'-Deoxyadenosine can be salvaged by being phosphorylated back into the nucleotide pool. This is a key step in the nucleoside salvage pathway, allowing the cell to reuse components of nucleic acid breakdown. nih.govwikipedia.org

Enzymes: This reaction is catalyzed by deoxyribonucleoside kinases. Specifically, This compound Kinase (dAK) and Deoxycytidine Kinase (dCK) are responsible for this phosphorylation. wikipedia.orgnih.govpatsnap.com

Reaction: These kinases transfer a phosphate (B84403) group from a donor, typically ATP, to the 5' position of 2'-Deoxyadenosine, forming 2'-Deoxyadenosine 5'-monophosphate (dAMP). wikipedia.orghmdb.ca

Significance: This salvage pathway is crucial for providing DNA precursors. nih.gov The resulting dAMP can be further phosphorylated to dADP and then dATP for incorporation into DNA. nih.gov The activity of these kinases is a critical factor in the activation of several antiviral and anticancer nucleoside analog drugs. nih.govpatsnap.com

Table 2: Key Enzymes in 2'-Deoxyadenosine Metabolism

PathwayEnzymeSubstrate(s)Product(s)Function
Catabolism (Deamination) Adenosine Deaminase (ADA)2'-Deoxyadenosine, Water2'-Deoxyinosine, AmmoniaIrreversibly deaminates 2'-Deoxyadenosine, preventing its toxic accumulation. nih.gov
Catabolism (Phosphorylation) This compound Kinase (dAK)2'-Deoxyadenosine, ATPdAMP, ADPPhosphorylates 2'-Deoxyadenosine as part of the nucleoside salvage pathway. wikipedia.org
Catabolism (Phosphorylation) Deoxycytidine Kinase (dCK)2'-Deoxyadenosine, ATPdAMP, ADPPhosphorylates various deoxyribonucleosides, including 2'-Deoxyadenosine. wikipedia.orgpatsnap.com

Catabolism and Degradation of 2'-Deoxyadenosine

Further Phosphorylation to dADP and dATP

Following its initial phosphorylation to 2'-deoxyadenosine monophosphate (dAMP), the molecule undergoes two subsequent phosphorylation steps to become 2'-deoxyadenosine diphosphate (dADP) and finally 2'-deoxyadenosine triphosphate (dATP). These reactions are essential for providing one of the four crucial building blocks for DNA synthesis.

The conversion of dAMP to dADP is catalyzed by a nucleoside monophosphate kinase. Subsequently, a nucleoside diphosphate kinase catalyzes the final phosphorylation of dADP to dATP. These kinases utilize adenosine triphosphate (ATP) as the primary phosphate donor. The accumulation of dATP is a key factor in the pathology of certain immunodeficiency disorders. mhmedical.comwikipedia.org In normal cellular processes, the concentration of dATP is tightly regulated, in part through feedback inhibition of enzymes like ribonucleotide reductase. wikipedia.orgncats.io However, in pathological states characterized by the overproduction or reduced degradation of 2'-deoxyadenosine, the resulting high levels of dATP can be cytotoxic. ncats.io

Enzymatic Interactions and Their Regulatory Mechanisms

The cellular concentration of 2'-deoxyadenosine is tightly controlled by several key enzymes. The interplay between these enzymes and their regulatory mechanisms is vital for maintaining cellular homeostasis and preventing the toxic accumulation of 2'-deoxyadenosine and its metabolites.

Adenosine Deaminase (ADA) and its Role in 2'-Deoxyadenosine Metabolism

Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway. nih.gov It catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. researchgate.networthington-biochem.comworthington-biochem.com This enzymatic conversion is a critical step in the catabolism of 2'-deoxyadenosine, preventing its accumulation to toxic levels. researchgate.net While adenosine is derived from both endogenous ATP breakdown and exogenous sources, 2'-deoxyadenosine is primarily formed from the degradation of DNA. researchgate.net ADA is ubiquitously expressed in mammalian tissues, with particularly high activity in lymphocytes. ncats.io There are two main isoforms of ADA: ADA1, which is found in most cells, and ADA2, which is predominantly located in plasma and serum. wikipedia.org

The reaction catalyzed by ADA is highly efficient and proceeds via a nucleophilic aromatic substitution mechanism. A zinc ion in the active site is essential for catalytic activity. rcsb.org

Table 1: Adenosine Deaminase (ADA) Catalyzed Reaction

SubstrateEnzymeProduct
2'-DeoxyadenosineAdenosine Deaminase (ADA)2'-Deoxyinosine
AdenosineAdenosine Deaminase (ADA)Inosine

A deficiency in adenosine deaminase (ADA) activity, caused by mutations in the ADA gene, leads to a severe autosomal recessive metabolic disorder. wikipedia.orgmedlineplus.gov This deficiency results in the accumulation of its substrates, primarily 2'-deoxyadenosine and adenosine. nih.govniscpr.res.in The buildup of 2'-deoxyadenosine is particularly toxic to lymphocytes, which have high rates of purine metabolism. mhmedical.comwikipedia.org

The primary biological consequence of ADA deficiency is Severe Combined Immunodeficiency (SCID). nih.govmedlineplus.govniscpr.res.in This condition is characterized by a profound lymphopenia, affecting T-lymphocytes, B-lymphocytes, and Natural Killer (NK) cells, leading to a severely compromised immune system. wikipedia.orgnih.gov Patients with ADA-SCID are highly susceptible to recurrent and life-threatening infections. medlineplus.gov

The toxicity of 2'-deoxyadenosine in ADA deficiency stems from its subsequent phosphorylation to dATP. mhmedical.com The elevated intracellular concentrations of dATP have several detrimental effects:

Inhibition of Ribonucleotide Reductase: High levels of dATP allosterically inhibit ribonucleotide reductase, a critical enzyme for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. wikipedia.orgncats.io This blockage of DNA synthesis prevents cell division, which is particularly devastating for the rapidly proliferating developing lymphocytes. wikipedia.org

Induction of Apoptosis: The accumulation of dATP can trigger apoptosis (programmed cell death) in thymocytes. mhmedical.com

Disruption of Methylation Reactions: The accumulation of 2'-deoxyadenosine also leads to the inactivation of S-adenosyl-L-homocysteine hydrolase (SAHH), discussed further in section 2.2.2. nih.govresearchgate.net

The severity of the clinical phenotype in ADA deficiency often correlates with the degree of dATP accumulation and the residual enzyme activity. niscpr.res.in

The critical role of adenosine deaminase in lymphocyte function has made it a target for therapeutic intervention. Potent inhibitors of ADA have been developed, with 2'-deoxycoformycin (B8070352) (also known as pentostatin) being a prominent example. ncats.ionih.gov 2'-Deoxycoformycin is a purine analogue isolated from Streptomyces antibioticus that acts as a powerful transition-state inhibitor of ADA. ncats.ionih.govtaylorfrancis.com

The inhibition of ADA by 2'-deoxycoformycin is extremely potent, with a very low Ki value, indicating a high affinity for the enzyme. nih.govtandfonline.com The mechanism involves the inhibitor binding tightly to the active site of ADA, mimicking the transition state of the deamination reaction. rcsb.orgdrugbank.com This binding is essentially irreversible under physiological conditions. The structure of 2'-deoxycoformycin features a hydroxyl group that coordinates with the zinc ion in the enzyme's active site, a key interaction for its strong inhibitory effect. rcsb.org

By inhibiting ADA, 2'-deoxycoformycin leads to an intracellular accumulation of 2'-deoxyadenosine, which is then phosphorylated to dATP. ncats.iodrugbank.com This mimics the biochemical state of ADA deficiency, leading to cytotoxicity in lymphocytes. ncats.io This principle is exploited in the treatment of certain lymphoid malignancies, such as hairy cell leukemia, where the selective toxicity towards lymphocytes is therapeutically beneficial. nih.govnih.govpatsnap.com

Table 2: Research Findings on ADA Inhibition by 2'-Deoxycoformycin

ParameterFindingReference
Inhibitor 2'-Deoxycoformycin (Pentostatin) ncats.ionih.gov
Mechanism Potent, transition-state inhibitor of Adenosine Deaminase (ADA) nih.govdrugbank.com
Biochemical Effect Leads to accumulation of 2'-deoxyadenosine and subsequently dATP ncats.iodrugbank.com
Cellular Consequence Cytotoxicity in lymphocytes, particularly T-cells ncats.iotandfonline.com
In Vitro Potency (Ki) Approximately 23 pM for ADA nih.gov

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Inhibition by 2'-Deoxyadenosine

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. nih.gov SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of DNA, RNA, proteins, and other molecules. nih.gov

In conditions of elevated 2'-deoxyadenosine, such as in ADA deficiency, 2'-deoxyadenosine acts as an inhibitor of SAHH. nih.govnih.gov The mechanism of inhibition is complex and has been described as a "suicide-like" or irreversible inactivation process. nih.govresearchgate.net This inactivation involves the enzyme-bound NAD+ oxidizing the 3'-hydroxyl group of 2'-deoxyadenosine, leading to a series of reactions that result in the irreversible reduction of the enzyme-bound NAD+ to NADH and the release of adenine. nih.gov This process renders the SAHH enzyme inactive. nih.gov

The inhibition of SAHH by 2'-deoxyadenosine leads to the accumulation of SAH. nih.gov The resulting increase in the SAH/SAM ratio severely impairs cellular methylation reactions, which are vital for lymphocyte differentiation and function. nih.govnih.gov This disruption of transmethylation processes is considered a significant contributor to the lymphotoxicity observed in ADA deficiency. nih.gov

Deoxyribonucleoside Kinases and 2'-Deoxyadenosine Phosphorylation

The phosphorylation of 2'-deoxyadenosine to dAMP is the first and rate-limiting step in its conversion to the cytotoxic dATP. This initial phosphorylation is catalyzed by deoxyribonucleoside kinases. nih.govwikipedia.org In mammalian cells, two key enzymes are primarily responsible for the phosphorylation of 2'-deoxyadenosine: deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). nih.govwikipedia.org

Deoxycytidine kinase (dCK) is a cytosolic enzyme with broad substrate specificity, capable of phosphorylating deoxycytidine, deoxyguanosine, and this compound. wikipedia.orguniprot.orgdrugbank.com It plays a crucial role in the salvage pathway of deoxynucleosides and is also essential for the activation of several nucleoside analog drugs used in chemotherapy. nih.govwikipedia.org Studies have shown that dCK can efficiently phosphorylate 2'-deoxyadenosine. nih.govnih.gov

Deoxyguanosine kinase (dGK) is a mitochondrial enzyme that also exhibits broad substrate specificity, phosphorylating deoxyguanosine and this compound. nih.gov Both dCK and dGK have been shown to phosphorylate the D- and L-enantiomers of 2'-deoxyadenosine, indicating a relaxed enantioselectivity for this substrate. nih.gov

The activity of these kinases is a critical determinant of the cytotoxic effects of 2'-deoxyadenosine. Cells with higher levels of dCK or dGK activity are more susceptible to the toxic effects of 2'-deoxyadenosine accumulation. The phosphorylation of 2'-deoxyadenosine by these kinases is a necessary step for the subsequent accumulation of dATP and the ensuing cellular damage. nih.gov

Table 3: Kinases Involved in 2'-Deoxyadenosine Phosphorylation

EnzymeLocationSubstratesRole in 2'-Deoxyadenosine Metabolism
Deoxycytidine Kinase (dCK)CytosolDeoxycytidine, this compound, DeoxyguanosineCatalyzes the initial phosphorylation of 2'-deoxyadenosine to dAMP. nih.govwikipedia.org
Deoxyguanosine Kinase (dGK)MitochondriaDeoxyguanosine, this compoundAlso phosphorylates 2'-deoxyadenosine to dAMP, contributing to the total cellular phosphorylation capacity. nih.gov
Substrate Specificity and Kinetic Analysis

This compound kinase (dAK) is a pivotal enzyme in the salvage pathway of deoxyribonucleosides, catalyzing the phosphorylation of 2'-deoxyadenosine to 2'-deoxyadenosine monophosphate (dAMP). The substrate specificity and kinetic properties of dAK vary among different organisms.

In the protozoan parasite Giardia intestinalis, dAK exhibits a remarkably high catalytic efficiency for this compound, with a kcat/KM value that is 1000-fold higher than that of mammalian kinases. oup.comnih.gov This high efficiency is crucial for the parasite, which lacks the de novo synthesis pathway for deoxyribonucleotides and relies entirely on salvaging them from its host. oup.comoup.com The enzyme from Mycoplasma mycoides also demonstrates a preference for this compound. nih.gov Kinetic studies using surface plasmon resonance (SPR) have determined the Michaelis-Menten constants for several phosphate acceptors and donors for the Mycoplasma enzyme, confirming a sequential kinetic mechanism. acs.org Specifically, the reaction follows a Bi Bi sequential ordered mechanism where ATP binds first, followed by this compound, and after phosphate transfer, ADP is released before dAMP. acs.org

Deoxycytidine kinase (dCK), another key nucleoside kinase, also phosphorylates 2'-deoxyadenosine, although it has a broader substrate specificity that includes other pyrimidine (B1678525) and purine deoxynucleosides. acs.orgnih.gov Pre-steady-state kinetic analysis of human dCK reveals that the binding of both phosphate donors (like ATP) and the acceptor (like deoxycytidine) occurs via a two-step mechanism: a rapid initial equilibrium followed by a conformational change in the enzyme. acs.orgnih.gov

Kinetic Parameters of this compound Kinases

Enzyme Source Substrate KM (µM) kcat (s⁻¹) kcat/KM (M⁻¹s⁻¹)
Giardia intestinalis dAK This compound Not explicitly stated, but affinity is markedly high Not explicitly stated ~1000-fold higher than mammalian kinases oup.comnih.gov
Mycoplasma mycoides dAK This compound Values in good agreement with previous reports acs.org Not explicitly stated Not explicitly stated
Human dCK Deoxycytidine Not explicitly stated Not explicitly stated Bimolecular association rate constant for dCyd: (1.3-1.5) x 10⁶ M⁻¹s⁻¹ nih.gov
Human dCK ATP/UTP Not explicitly stated Not explicitly stated Bimolecular association rate constants for nucleotides: (4-10) x 10³ M⁻¹s⁻¹ nih.gov
Structural Insights into Enzyme-Substrate Interactions (e.g., Tetramerization of this compound Kinase)

Structural analyses have provided significant insights into how this compound kinase interacts with its substrates. A unique feature of the Giardia intestinalis this compound kinase is its formation into a homotetramer. oup.comoup.com This tetramerization is stabilized by extended N- and C-termini that facilitate a novel dimer-dimer interaction. nih.govoup.com

Crucially, this tetrameric structure is directly linked to the enzyme's high substrate affinity. oup.comoup.com When the N- and C-termini responsible for tetramerization are removed, the enzyme reverts to a dimeric form and exhibits a dramatic loss in its affinity for the deoxyribonucleoside substrate. oup.comnih.gov This suggests that the evolution of such highly efficient deoxyribonucleoside kinases through oligomerization may be a critical adaptation for organisms that depend solely on salvage pathways for their DNA precursors. oup.comnih.gov

Other Relevant Enzymes (e.g., 5'-Nucleotidase, Adenine Phosphoribosyltransferase)

Besides this compound kinase, other enzymes play a role in the metabolism of 2'-deoxyadenosine and its derivatives.

5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that catalyze the dephosphorylation of 5'-ribonucleotides and 5'-deoxyribonucleotides to their corresponding nucleosides and inorganic phosphate. nih.gov These enzymes are widespread and can be found in both soluble cytosolic and membrane-bound forms. nih.gov They are involved in the salvage pathways of purines and pyrimidines and help control the cellular pools of ribo- and deoxyribonucleotides. nih.gov The activity of 5'-nucleotidase is implicated in the toxicity of this compound to certain immune cells. nih.gov

Cellular Transport Mechanisms of 2'-Deoxyadenosine

The entry of 2'-deoxyadenosine into cells is a regulated process mediated by specific membrane transport proteins. These transporters are crucial for making extracellular nucleosides available for intracellular metabolic pathways. wikipedia.orgfrontiersin.org

Nucleoside Transporters (e.g., CNTs, ENTs)

The transport of 2'-deoxyadenosine across the plasma membrane is primarily facilitated by two major families of nucleoside transporters: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). wikipedia.orgnih.govresearchgate.net

Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 family, are secondary active transporters that move nucleosides into the cell against a concentration gradient, typically coupled to the influx of sodium ions. frontiersin.orgnih.gov There are three main types:

CNT1: Preferentially transports pyrimidine nucleosides, and does not significantly transport 2'-deoxyadenosine. nih.gov

CNT2: Shows a preference for purine nucleosides and is a key transporter for 2'-deoxyadenosine. nih.gov

CNT3: Has a broad substrate specificity, transporting both purine and pyrimidine nucleosides, including 2'-deoxyadenosine. frontiersin.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs) , belonging to the SLC29 family, are bidirectional, facilitative transporters that move nucleosides down their concentration gradient. frontiersin.orgnih.gov The four members of this family (ENT1, ENT2, ENT3, and ENT4) generally have a broad substrate selectivity for both purine and pyrimidine nucleosides. frontiersin.org

Transport Characteristics of 2'-Deoxyadenosine by Human CNTs

Transporter Substrate(s) Apparent Km (µM) Transport Characteristics
CNT1 2'-Deoxycytidine 141 nih.gov Primarily transports pyrimidine deoxyribonucleosides; does not transport 2'-deoxyadenosine. nih.gov
CNT2 2'-Deoxyadenosine, 2'-Deoxyguanosine (B1662781) 62.4 (for dAdo) nih.gov, 54.9 (for dGuo) nih.gov Selectively transports purine deoxyribonucleosides. nih.gov
CNT3 2'-Deoxyguanosine, 2'-Deoxycytidine 14.7 (for dGuo) nih.gov, 34.4 (for dCyd) nih.gov Transports both purine and pyrimidine deoxyribonucleosides. nih.gov

Regulation of Intracellular 2'-Deoxyadenosine Levels

The intracellular concentration of 2'-deoxyadenosine is tightly regulated to prevent cellular toxicity. An accumulation of 2'-deoxyadenosine and its phosphorylated derivative, dATP, can be detrimental to cells.

A primary mechanism for regulating intracellular 2'-deoxyadenosine levels is through the action of adenosine deaminase (ADA) , an enzyme that converts this compound to deoxyinosine. researchgate.netnih.gov A deficiency in ADA leads to the accumulation of this compound, which can then be phosphorylated to dATP. nih.gov Elevated dATP levels are toxic, particularly to lymphocytes, as they can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all other deoxyribonucleotides needed for DNA replication and repair. researchgate.net

The transport of 2'-deoxyadenosine into the cell is the first step towards its metabolic activation or degradation. Once inside, it can be phosphorylated by this compound kinase or deoxycytidine kinase, trapping it within the cell as dAMP. nih.gov This phosphorylation is a critical regulatory point; the subsequent accumulation of dATP can trigger apoptotic pathways. researchgate.netnih.gov The balance between the influx via nucleoside transporters, phosphorylation by kinases, and degradation by enzymes like ADA ultimately determines the intracellular fate and concentration of 2'-deoxyadenosine. nih.govescholarship.org

Biological and Cellular Effects of 2 Deoxyadenosine

Role in Cell Cycle Regulation and DNA Synthesis

2'-Deoxyadenosine is a fundamental molecule whose metabolites play a critical role in the life of a cell, particularly in the processes of DNA synthesis and cell cycle control. Its influence is exerted primarily through its phosphorylated derivative, deoxyadenosine (B7792050) triphosphate (dATP). The cellular concentration of dATP is tightly regulated, as imbalances can disrupt normal cell cycle progression and DNA replication. Analogs of 2'-deoxyadenosine, such as 2-chloro-2'-deoxyadenosine (CdA), are used in therapeutic contexts precisely because they interfere with these vital cellular processes. tandfonline.comnih.gov For instance, while CdA is known to inhibit DNA synthesis and arrest the cell cycle in the S phase in some leukemia cells, it can paradoxically enhance the progression from the G1 to S phase in resistant cell lines, highlighting the complexity of its regulatory effects. tandfonline.com

For 2'-deoxyadenosine to participate in DNA synthesis, it must first be converted into its active triphosphate form, 2'-deoxyadenosine 5'-triphosphate (dATP). tandfonline.comexcedr.com This conversion is accomplished through phosphorylation by intracellular kinases. nih.gov Once formed, dATP serves as one of the four essential building blocks for DNA replication. baseclick.euresearchgate.net During the synthesis phase (S phase) of the cell cycle, DNA polymerase enzymes incorporate dATP into a growing DNA strand. excedr.combaseclick.eu The enzyme reads the template DNA strand and adds dATP opposite a thymidine (B127349) (T) base, following the principle of complementary base pairing. baseclick.eu This process involves the formation of a phosphodiester bond between the alpha-phosphate of the incoming dATP and the free 3'-hydroxyl group of the elongating DNA chain, releasing pyrophosphate. excedr.com This accurate incorporation is fundamental to maintaining genetic stability and passing hereditary information to daughter cells. baseclick.eu

This compound triphosphate (dATP) is a primary substrate for DNA polymerases during the replication of the genome. baseclick.euwikipedia.org DNA polymerases utilize dATP, along with dGTP, dCTP, and dTTP, to synthesize new DNA strands. researchgate.net The enzyme facilitates the addition of these deoxynucleoside triphosphates to the 3' end of a growing DNA chain. wikipedia.org

However, the balance of dNTPs is crucial, and high levels of dATP can be inhibitory. Analogs of 2'-deoxyadenosine, once phosphorylated, can also exert significant inhibitory effects on these enzymes. For example, the triphosphate form of didanosine (B1670492) (ddA-TP) shows substantial inhibition against DNA polymerase γ, a key enzyme for mitochondrial DNA replication. psu.edu In contrast, other analogs may have less effect on human DNA polymerases, indicating a basis for selective toxicity. psu.edu Mismatched nucleotide incorporation can slow down the DNA polymerization process, allowing time for the polymerase's proofreading (exonuclease) function to correct the error. wikipedia.org

Table 1: Inhibitory Effects of 2'-Deoxyadenosine Analogs on Human DNA Polymerases

CompoundDNA Polymerase αDNA Polymerase βDNA Polymerase γ
EFdA-TP No significant inhibition (up to 100 µM)No significant inhibition (IC50 >100 µM)Moderate inhibition (IC50 = 10 µM)
ddA-TP No significant inhibition (up to 100 µM)Substantial inhibition (IC50 = 0.2 µM)Substantial inhibition (IC50 = 0.2 µM)
Source: Adapted from Nakata et al., 2007. psu.edu EFdA-TP is the triphosphate of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine; ddA-TP is the triphosphate of didanosine. IC50 values were determined using calf thymus DNA.

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. mit.edu The activity of RNR is tightly controlled by allosteric regulation, where nucleotides bind to sites on the enzyme distinct from the active site to either activate or inhibit its function. High levels of dATP act as a potent allosteric inhibitor of RNR. wikipedia.orgelifesciences.org

Binding of dATP to a specific regulatory site on the RNR enzyme, known as the activity-site (a-site) located in the ATP-cone domain, induces a conformational change. elifesciences.org In human RNR, this change promotes the formation of a stable, inactive ring-shaped hexamer (α6). mit.edunih.govacs.org This stabilized structure is thought to prevent the enzyme's two subunits (α and β) from interacting correctly, which is necessary for the radical transfer required for catalysis. mit.eduacs.org While the activator ATP also induces a hexameric form, the dATP-induced hexamer is more stable and locks the enzyme in an inactive state, thus shutting down the production of all deoxyribonucleotides and halting DNA synthesis. mit.eduacs.org

Induction of Apoptosis and Cell Death Mechanisms

2'-Deoxyadenosine and its analogs are potent inducers of apoptosis, or programmed cell death, particularly in lymphocytes. pnas.orgashpublications.org This process is a key mechanism behind the therapeutic efficacy of drugs like cladribine (B1669150) (2-chloro-2'-deoxyadenosine) in treating certain leukemias and lymphoid malignancies. tandfonline.compnas.org The process begins with the accumulation of dATP (or its analog) within the cell, which triggers a cascade of events leading to characteristic morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and ultimately, cell death. nih.govnih.gov Studies have shown that the toxic effects of 2'-deoxyadenosine require its intracellular phosphorylation. nih.govnih.gov The accumulation of its triphosphate form can lead to DNA strand breaks, which in turn activates cellular stress responses that culminate in apoptosis. nih.govnih.gov

A central mechanism by which high levels of dATP induce apoptosis is through the activation of a family of proteases called caspases. nih.gov Caspases are synthesized as inactive zymogens (procaspases) that, upon receiving an apoptotic signal, are cleaved to become active enzymes that dismantle the cell. rndsystems.com The intrinsic pathway of apoptosis is particularly relevant to dATP-mediated cell death. rndsystems.com This pathway is initiated by intracellular stress signals, such as DNA damage, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govrndsystems.com

In the cytoplasm, dATP and cytochrome c bind to a protein called Apoptotic Protease Activating Factor-1 (Apaf-1). pnas.orgashpublications.org This binding triggers the assembly of a large protein complex known as the apoptosome. rndsystems.com The apoptosome then recruits and activates procaspase-9, an initiator caspase. pnas.orgrndsystems.com Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3. nih.govpnas.org Once activated, caspase-3 carries out the widespread proteolysis of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.govpnas.org

Table 2: Timeline of Apoptotic Events Induced by 2-Chloro-2'-deoxyadenosine (2CdA) in CLL Cells

Time (hours)EventObservation
4 - 8 hours Caspase-3 ActivationA substantial increase in the cleaved (active) form of caspase-3 is detected.
> 8 hours DNA FragmentationSignificant fragmentation of DNA into nucleosomal units becomes prominent.
Source: Based on data from Genini et al., 2000, showing caspase-3 activation precedes significant DNA fragmentation. pnas.orgresearchgate.net

A defining characteristic of apoptosis is the cleavage of nuclear DNA into a distinctive "ladder" of fragments. ashpublications.orgnih.gov This process is a direct consequence of the caspase cascade initiated by 2'-deoxyadenosine and its metabolites. nih.gov The activation of effector caspases, like caspase-3, leads to the activation of an endonuclease (an enzyme that cuts DNA) known as Caspase-Activated DNase (CAD), which is normally held in an inactive state by its inhibitor, ICAD. Caspase-3 cleaves ICAD, liberating CAD to enter the nucleus.

Once in the nucleus, the active endonuclease cleaves DNA in the vulnerable linker regions between nucleosomes, which are the basic units of chromatin structure. nih.gov This results in the generation of DNA fragments that are multiples of approximately 180-200 base pairs, creating a characteristic ladder pattern when analyzed by gel electrophoresis. ashpublications.orgnih.gov This DNA fragmentation, along with chromatin condensation, contributes to the breakdown of the nucleus, a key morphological feature of apoptotic cell death. nih.gov The occurrence of DNA strand breaks is an early event in the apoptotic process induced by 2'-deoxyadenosine, preceding the loss of membrane integrity and cell lysis. nih.gov

Perturbation of PI3K/Akt/BAD Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental cascade that governs cell growth, survival, and metabolism. Its activation is a multi-step process often initiated by growth factors, leading to the activation of Akt, a serine/threonine kinase. youtube.comyoutube.com Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation. youtube.comwikipedia.org

One of the critical downstream targets in this pathway is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). nih.gov The function of BAD is tightly regulated by phosphorylation. When phosphorylated by kinases such as Akt, BAD is sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This inactivation of BAD is a key mechanism through which survival factors prevent apoptosis. nih.gov

While direct studies explicitly detailing the perturbation of the PI3K/Akt/BAD pathway by 2'-deoxyadenosine are limited, the broader context of purine (B94841) metabolism and related compounds provides insight. The PI3K/Akt pathway is a known regulator of both de novo and salvage pathways for purine nucleotide synthesis. nih.gov Furthermore, the parent compound, adenosine (B11128), has been shown to suppress the phosphorylation of PI3K, Akt, and the downstream effector mTOR in certain cancer cells. nih.gov Given that 2'-deoxyadenosine is a crucial purine nucleoside, its metabolism and cellular concentration could have an indirect influence on this pathway, which is intrinsically linked to purine synthesis. nih.gov However, further research is required to fully elucidate the specific interactions between 2'-deoxyadenosine and the components of the PI3K/Akt/BAD signaling cascade.

Modulation of Cellular Signaling Pathways

Impact on Cyclic AMP (cAMP) Accumulation

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger synthesized from ATP by the enzyme adenylate cyclase. mdpi.comwikipedia.org It plays a pivotal role in regulating a vast array of cellular functions by activating protein kinase A (PKA) and other effectors. mdpi.commdpi.com

Research comparing 2'-deoxyadenosine to its counterpart, adenosine, has revealed significant differences in their ability to stimulate cAMP accumulation. In studies using pig epidermis, adenosine was found to markedly increase cAMP levels. In stark contrast, 2'-deoxyadenosine demonstrated a much weaker effect on the accumulation of cAMP in the same system. This suggests that the absence of the 2'-hydroxyl group on the ribose sugar fundamentally alters the compound's ability to effectively stimulate the signaling cascade that leads to cAMP production. The regulation of intracellular cAMP is a balance between its synthesis by adenylate cyclase and its degradation by phosphodiesterases (PDEs). The weaker effect of 2'-deoxyadenosine on cAMP levels indicates a reduced capacity to activate adenylate cyclase compared to adenosine.

Interactions with Adenylate Cyclase

Adenylate cyclase, the enzyme responsible for cAMP synthesis, possesses distinct binding sites that interact with adenosine and its analogs. The interaction of these nucleosides with the enzyme is highly dependent on their molecular conformation. nih.gov The activation of adenylate cyclase by adenosine is believed to require a specific "high anti" glycosidic conformation. nih.gov

2'-Deoxyadenosine is generally not stable in this required high anti conformation. nih.gov This structural characteristic is thought to be the primary reason for its reduced ability to activate adenylate cyclase. nih.gov Studies have shown that in some systems, such as rat posterior pituitary, 2'-deoxyadenosine acts as an inhibitor of adenylate cyclase in a concentration-dependent manner, in contrast to adenosine which can show a biphasic effect of stimulation at low concentrations and inhibition at higher ones. Interestingly, while 2'-deoxyadenosine does not activate adenylate cyclase in lymphocytes when ATP is the substrate, it can activate the enzyme if 2-fluoro-ATP is used as the substrate, suggesting a complex interaction that can be influenced by other factors at the catalytic site. nih.gov

Effects on Cell Proliferation and Growth Inhibition

2'-Deoxyadenosine exhibits significant cytostatic and cytotoxic effects on various cell types, primarily through the disruption of DNA synthesis and cell cycle progression. nih.govnih.gov

Inhibition of Keratinocyte Outgrowth

Studies on epithelial cells have demonstrated the potent inhibitory effects of 2'-deoxyadenosine on their proliferation. Using a pig keratinocyte explant culture system, research has shown that 2'-deoxyadenosine causes a marked inhibition of keratinocyte outgrowth. Notably, its inhibitory effect on this parameter was found to be even greater than that of adenosine, despite being a much weaker stimulator of cAMP. This finding suggests that the anti-proliferative effects of 2'-deoxyadenosine on keratinocytes may not be primarily mediated through the cAMP signaling pathway.

Impact on Thymidine Uptake and Mitosis

This inhibition of DNA synthesis directly affects cell division (mitosis). Exposure of cells to 2'-deoxyadenosine leads to a significant perturbation of the cell cycle, characterized by an accumulation of cells in the S phase. nih.gov At concentrations near the EC50 (the concentration reducing cell viability by 50%), most cells accumulate in the early S phase. nih.gov This suggests that 2'-deoxyadenosine's cytotoxic effects are linked to a blockade of processes occurring at the initiation of the S phase, effectively halting the cell's progression through mitosis. nih.gov

Immunomodulatory Activities of 2'-Deoxyadenosine

2'-Deoxyadenosine, a naturally occurring nucleoside, exhibits significant immunomodulatory properties, primarily characterized by its cytotoxic effects on lymphocytes. These effects are particularly prominent in the context of certain genetic disorders where the catabolism of 2'-deoxyadenosine is impaired.

Role in Lymphocyte Function and Toxicity

2'-Deoxyadenosine is a critical metabolite that, under normal physiological conditions, is efficiently cleared. However, its accumulation is profoundly toxic to lymphocytes, a key component of the adaptive immune system. The toxicity of 2'-deoxyadenosine to lymphocytes is multifaceted and involves several intracellular metabolic pathways.

The lymphotoxic effects of 2'-deoxyadenosine are contingent upon its intracellular phosphorylation by the enzyme deoxycytidine kinase, which "traps" the molecule inside the cell. nih.gov This initial step is crucial for its subsequent cytotoxic actions. Once phosphorylated, its triphosphate form, this compound triphosphate (dATP), accumulates and exerts its toxic effects.

Research has elucidated a key mechanism of 2'-deoxyadenosine-induced lymphocyte death involving the induction of DNA strand breaks. nih.gov As early as four hours after exposure, an accumulation of these breaks can be observed. This DNA damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which in turn leads to a significant depletion of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels within eight hours. nih.gov The depletion of NAD is a critical event, followed by a drop in adenosine triphosphate (ATP) pools at 24 hours, culminating in cell death by 48 hours. nih.gov This cascade of events suggests that the primary cause of death in resting lymphocytes exposed to 2'-deoxyadenosine is the depletion of NAD, likely triggered by the formation of poly(ADP-ribose). nih.gov

Interestingly, T-lymphocytes and B-lymphocytes exhibit differential sensitivity to 2'-deoxyadenosine toxicity. T-lymphoblasts are significantly more sensitive to the toxic effects of 2'-deoxyadenosine compared to B-lymphoblasts. nih.gov This differential sensitivity is attributed to differences in their metabolic capacities. T-lymphoblasts have a much greater capacity to synthesize and accumulate this compound nucleotides, particularly dATP, from 2'-deoxyadenosine. nih.govnih.gov In contrast, B-lymphoblasts have a significantly higher activity of the enzyme 5'-nucleotidase, which dephosphorylates this compound monophosphate (dAMP), thereby preventing the excessive accumulation of dATP and conferring relative resistance to 2'-deoxyadenosine-induced toxicity. nih.govnih.gov The proliferation of T-lymphocytes is inhibited by concentrations of 2'-deoxyadenosine that are likely to be present in the plasma of individuals with adenosine deaminase deficiency. nih.gov In contrast, the proliferation and immunoglobulin synthesis of B-cells are generally less sensitive to the inhibitory effects of 2'-deoxyadenosine. nih.gov

Differential Effects of 2'-Deoxyadenosine on Lymphocyte Subtypes
Lymphocyte SubtypeKey Metabolic FeatureSensitivity to 2'-DeoxyadenosinePrimary Mechanism of Differential Sensitivity
T-LymphoblastsHigh capacity to synthesize dATPHighLow 5'-nucleotidase activity, leading to dATP accumulation. nih.govnih.gov
B-LymphoblastsLow capacity to synthesize dATPLowHigh 5'-nucleotidase activity, preventing dATP accumulation. nih.govnih.gov

Implications in Immunodeficiency Disorders

The profound lymphotoxic effects of 2'-deoxyadenosine are starkly illustrated in the context of certain inherited immunodeficiency disorders, most notably Adenosine Deaminase (ADA) deficiency. ADA is a crucial enzyme in the purine salvage pathway responsible for the deamination of adenosine and 2'-deoxyadenosine. nih.govyoutube.com A genetic deficiency in ADA leads to the systemic accumulation of its substrates, particularly 2'-deoxyadenosine. nih.govimmunodeficiencysearch.com This accumulation is the primary pathogenic mechanism underlying the severe combined immunodeficiency (SCID) phenotype observed in these patients, which is characterized by a profound depletion of T-, B-, and NK-lymphocytes. nih.govimmunodeficiencysearch.com

The toxicity of 2'-deoxyadenosine in ADA deficiency is mediated through several interconnected pathways. The excess 2'-deoxyadenosine is taken up by lymphocytes and, as previously described, is phosphorylated to dATP. nih.gov This leads to a massive accumulation of intracellular dATP, which can be over 100-fold higher than normal levels in erythrocytes of ADA-deficient individuals. nih.gov This excessive dATP has at least two major detrimental effects on lymphocytes:

Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of the enzyme ribonucleotide reductase. nih.govyoutube.com This enzyme is essential for the synthesis of all deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. youtube.comyoutube.com Inhibition of ribonucleotide reductase leads to a depletion of the other dNTPs, thereby halting DNA synthesis and preventing lymphocyte proliferation and maturation. youtube.comyoutube.com

Inactivation of S-adenosylhomocysteine (SAH) Hydrolase: 2'-Deoxyadenosine also causes the irreversible, "suicide-like" inactivation of the enzyme S-adenosylhomocysteine (SAH) hydrolase. nih.govnih.gov This enzyme is critical for the hydrolysis of S-adenosylhomocysteine, a byproduct of transmethylation reactions that is a potent inhibitor of methyltransferases. The inactivation of SAH hydrolase leads to the accumulation of SAH, which in turn disrupts essential methylation reactions required for normal thymocyte differentiation and lymphocyte function. nih.gov Erythrocytes from ADA-deficient patients show a striking deficiency of SAH hydrolase activity. nih.govjci.org

The combination of these toxic metabolic disturbances results in the severe lymphopenia that is the hallmark of ADA-deficient SCID. Immature lymphocytes, particularly developing thymocytes, are highly vulnerable to the toxic effects of 2'-deoxyadenosine accumulation. youtube.com This leads to a failure of lymphocyte development and a severely compromised immune system.

Biochemical Abnormalities in Lymphocytes of ADA-Deficient Patients
Metabolite/EnzymeAbnormalityConsequenceReference
2'-DeoxyadenosineMarked accumulation in plasma and urineSubstrate for toxic metabolite formation nih.gov
dATPSignificantly elevated in erythrocytes (0.21–0.32 μmol/ml packed RBCs; normal, <0.002)Inhibition of ribonucleotide reductase, induction of apoptosis nih.gov
S-adenosylhomocysteine (SAH) HydrolaseDecreased activity in erythrocytes (0.2 to 0.6 nmol/h per mg protein; normal, 4.2 ± 1.9)Inhibition of essential methylation reactions nih.gov

2 Deoxyadenosine in Dna Damage and Repair

Formation of 2'-Deoxyadenosine Adducts and Lesions

Damage to 2'-deoxyadenosine can manifest as oxidative lesions, the attachment of carcinogenic molecules (adducts), or structural anomalies like the incorporation of incorrect anomers, each posing a unique challenge to the cell.

Oxidative DNA Lesions: 5',8-cyclo-2'-deoxyadenosine (cdA)

One of the significant types of oxidative DNA damage is the formation of 5',8-cyclo-2'-deoxyadenosine (cdA), a tandem lesion where both the sugar and base moieties of a single nucleoside are damaged. This type of lesion is induced by the attack of hydroxyl radicals (•OH) on the DNA. mdpi.comnih.gov

The formation of cdA results in a new chiral center at the C5' position of the deoxyribose sugar, leading to two distinct stereoisomers: (5'R)-cdA and (5'S)-cdA. mdpi.com These diastereomers, while structurally similar, exhibit significantly different biological and biochemical effects. mdpi.comnih.gov Both isomers distort the DNA helix and can stall DNA polymerases, but the (5'S) isomer is generally considered more detrimental. mdpi.comnih.gov It presents a more significant block to DNA replication and is repaired less efficiently than its (5'R) counterpart. mdpi.comnih.gov Consequently, the (5'S)-cdA lesion has a higher tendency to accumulate in the genome and is more mutagenic. mdpi.comnih.gov

Table 1: Comparison of Biological Impacts of cdA Stereoisomers

Feature (5'R)-5',8-cyclo-2'-deoxyadenosine (5'S)-5',8-cyclo-2'-deoxyadenosine
DNA Polymerase Bypass Can be bypassed, though inefficiently, by some polymerases. mdpi.com Strong block to DNA polymerase progression. mdpi.com
Repair Efficiency (NER) Repaired more efficiently than the (5'S) isomer. nih.gov Repaired less efficiently, leading to greater persistence. nih.gov
Mutagenicity Less mutagenic compared to the (5'S) isomer. nih.gov Highly mutagenic, leading to deletions and transitions. nih.gov

| Structural Distortion | Induces significant distortion in the DNA helix. | Induces severe distortion and greater structural perturbation. mdpi.com |

The generation of cdA is initiated by the action of reactive oxygen species, most notably the hydroxyl radical (•OH). The process involves a two-step mechanism. First, a hydroxyl radical abstracts a hydrogen atom from the C5' position of the 2'-deoxyribose sugar moiety, creating a carbon-centered radical. mdpi.com This highly reactive C5' radical then attacks the C8 position of the adenine (B156593) base within the same nucleoside, leading to an intramolecular cyclization and the formation of a new covalent bond between C5' and C8. mdpi.com This event locks the conformation of the nucleoside, causing significant distortion of the DNA backbone.

Carcinogenic Amine Adducts of 2'-Deoxyadenosine

Many chemical carcinogens, such as aromatic amines and tobacco-specific nitrosamines, require metabolic activation to exert their genotoxic effects. This activation process can lead to the formation of highly reactive intermediates that bind covalently to DNA, forming DNA adducts. For 2'-deoxyadenosine, a principal site of attack is the exocyclic N6-amino group. nih.gov

Metabolically activated arylamines form unstable N-hydroxy derivatives, which can then generate electrophilic nitrenium ions. These ions react with the N6-position of deoxyadenosine (B7792050) to form N6-arylamine adducts. Similarly, metabolites of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) can alkylate the N1 position of this compound, which then undergoes a spontaneous rearrangement (Dimroth rearrangement) to form stable N6-deoxyadenosine adducts. mdpi.com These bulky adducts disrupt Watson-Crick base pairing and can lead to mutations during DNA replication if not repaired. nih.govmdpi.com

Alpha-2'-Deoxyadenosine as a DNA Lesion

In canonical DNA, all nucleosides possess the β-anomeric configuration, where the nucleobase is positioned on the same side as the C5' of the sugar ring. The alpha-anomer of 2'-deoxyadenosine (α-dA), where the base is in the opposite orientation, is not found in native DNA but can be formed as a major product when DNA is subjected to γ-irradiation under anoxic (low oxygen) conditions. nih.govrsc.orgnih.gov

The incorporation of an α-dA into the DNA helix constitutes a significant lesion. nih.govnih.gov The incorrect stereochemistry at the C1' anomeric center prevents proper Watson-Crick hydrogen bonding and disrupts the regular B-form helical structure. nih.govbibliotekanauki.pl This local perturbation of the DNA duplex moderately blocks DNA replication and poses a challenge to the cellular repair machinery. rsc.orgnih.gov

DNA Repair Mechanisms and 2'-Deoxyadenosine Lesions

To counteract the threat posed by these various lesions, cells have evolved sophisticated DNA repair pathways. The choice of repair pathway is largely dictated by the nature and size of the damage.

Table 2: Repair of 2'-Deoxyadenosine Lesions

Lesion Primary Repair Pathway Key Enzymes/Process
5',8-cyclo-2'-deoxyadenosine (cdA) Nucleotide Excision Repair (NER) nih.govnih.gov Recognition of helix distortion, excision of an oligonucleotide patch containing the lesion, DNA synthesis, and ligation. wikipedia.orgeur.nl
Carcinogenic Amine Adducts Nucleotide Excision Repair (NER) nih.govnih.gov Recognition of the bulky, helix-distorting adduct, followed by the canonical NER pathway. nih.gov

| Alpha-2'-Deoxyadenosine (α-dA) | Nucleotide Incision Repair (NIR) rsc.org | Direct incision of the phosphodiester bond 5' to the lesion by AP Endonuclease 1 (APE1). nih.govrsc.org |

Nucleotide Excision Repair (NER) of 2'-Deoxyadenosine Lesions

Nucleotide Excision Repair (NER) is a versatile DNA repair system responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgkhanacademy.org One significant type of lesion derived from 2'-deoxyadenosine and repaired by NER is 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA). nih.govnih.gov This tandem lesion, formed by free radical attack, creates a covalent bond between the C5' of the deoxyribose sugar and the C8 of the adenine base. nih.gov This results in a bulky adduct that significantly distorts the DNA helix.

Research has shown that the (5'S) stereoisomer of 8,5'-cyclo-2'-deoxyadenosine, (S)-cdA, is a strong block to transcription and is recognized and repaired by the NER pathway. nih.govcapes.gov.br Studies using cell extracts from normal and NER-deficient cells, such as those from Xeroderma Pigmentosum (XP) patients, have confirmed that NER is the primary mechanism for removing this lesion. nih.gov In NER-deficient cells, the repair of (S)-cdA is severely impaired, highlighting the critical role of this pathway in mitigating the potentially neurodegenerative effects of such endogenous DNA damage. nih.govcapes.gov.br The NER machinery, involving a cascade of proteins, recognizes the structural distortion, excises a short oligonucleotide containing the lesion, and synthesizes a new, correct DNA strand to restore the sequence. youtube.comyoutube.com

Lesion TypePrimary Repair PathwayKey Research Findings
8,5'-(S)-cyclo-2'-deoxyadenosine ((S)-cdA)Nucleotide Excision Repair (NER)This bulky, helix-distorting lesion is a strong block to gene expression. nih.gov
It is efficiently recognized and removed by the NER machinery in mammalian cells. nih.gov
Repair is deficient in cells from Xeroderma Pigmentosum (XP) patients, who have inherited defects in NER. nih.govcapes.gov.br

Base Excision Repair (BER) and Clustered DNA Damage

Base Excision Repair (BER) is the primary pathway for repairing small, non-helix-distorting base lesions that arise from oxidation, alkylation, or deamination. wikipedia.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed. wikipedia.org While bulky lesions like 8,5'-cyclo-2'-deoxyadenosine (cdA) are not direct substrates for BER, their presence can significantly impact the efficiency of BER when they are part of a clustered DNA damage site. nih.govproquest.com

Clustered DNA damage, often induced by ionizing radiation, consists of two or more lesions within one or two turns of the DNA helix. nih.gov Studies have investigated bistranded clusters containing a cdA lesion on one strand and a BER-repaired lesion, such as an AP site, on the opposing strand. nih.govproquest.com The findings indicate that the repair of the AP site by the BER machinery is retarded when the cdA lesion is nearby. nih.gov The inhibitory effect is dependent on the relative position and distance between the two lesions. For instance, when (5'S)-cdA is located on the 5'-side of the AP site, it hinders repair more significantly than when it is on the 3'-side. nih.gov This inhibition is attributed to the rigid structure induced by the cdA lesion, which likely prevents the BER enzymes from properly accessing and processing the adjacent AP site. nih.gov However, some research suggests that under certain conditions, such as during the formation of Okazaki-like fragments or with an overexpression of Polymerase β, BER machinery might be able to remove (5'S)cdA when it is part of a single-stranded clustered lesion. nih.govresearchgate.net

Clustered Lesion ContextLesion 1 (NER Substrate)Lesion 2 (BER Substrate)Impact on BER Efficiency
Bistranded Cluster(5'S)-5',8-cyclo-2'-deoxyadenosine ((5'S)-cdA)AP SiteRepair of the AP site by BER is retarded when it is ≤8 bases from the (5'S)-cdA lesion. nih.gov
Bistranded Cluster(5'R)-5',8-cyclo-2'-deoxyadenosine ((5'R)-cdA)AP SiteThe presence of (5'R)-cdA inhibits BER more strongly than (5'S)-cdA. proquest.com
Positional Effect(5'S)-cdA on 5'-end side of AP siteAP SiteRepair of the AP site is less efficient. nih.govproquest.com
Positional Effect(5'S)-cdA on 3'-end side of AP siteAP SiteThe inhibitory effect on AP site repair is weaker and diminishes at distances ≥8 bases. nih.gov

Inhibition of DNA Repair by 2'-Deoxyadenosine Accumulation (e.g., dATP)

The accumulation of 2'-deoxyadenosine, particularly in its phosphorylated form, this compound triphosphate (dATP), can severely disrupt DNA synthesis and repair. nih.gov This phenomenon is clinically relevant in conditions like adenosine (B11128) deaminase (ADA) deficiency, where the inability to break down this compound leads to its buildup and a toxic effect on lymphocytes. wikipedia.org High intracellular concentrations of dATP inhibit DNA repair by perturbing the delicate balance of the deoxynucleoside triphosphate (dNTP) pool required for DNA synthesis. nih.govnih.gov

The primary molecular target of dATP-mediated inhibition is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.govacs.orgmit.edu RNR activity is tightly regulated by allosteric mechanisms. While ATP binding stimulates RNR activity, dATP acts as a potent negative feedback inhibitor. nih.govacs.org Binding of dATP to an allosteric activity site on the RNR enzyme induces a conformational change, leading to the formation of a stable, inactive hexameric ring structure (α6). nih.govacs.orgmit.edu This structure prevents the enzyme's subunits from assembling into a productive, active complex, thereby shutting down the synthesis of all dNTPs. nih.gov The resulting imbalance and depletion of dCTP, dGTP, and dTTP stalls the DNA repair synthesis step, which is essential for pathways like BER and NER. nih.gov

InhibitorMolecular TargetMechanism of InhibitionConsequence for DNA Repair
This compound triphosphate (dATP)Ribonucleotide Reductase (RNR)Allosteric inhibition. dATP binds to the enzyme's activity site, promoting the formation of a stable, inactive hexamer (α6). nih.govacs.orgShuts down the de novo synthesis of all four dNTPs. nih.gov
This stabilization prevents the productive assembly of RNR subunits. nih.govmit.eduDepletion of dCTP, dGTP, and dTTP pools inhibits the DNA synthesis step of repair pathways. nih.gov

Impact on DNA Replication Fidelity and Transcriptional Mutagenesis

The integrity of genetic information depends on the high fidelity of DNA replication and accurate transcription. kanazawa-u.ac.jpyoutube.com 2'-Deoxyadenosine and its damaged derivatives can compromise both processes, leading to mutations.

During DNA replication, polymerases must select the correct nucleotide to pair with the template strand. While replicative polymerases are highly accurate, the presence of damaged bases can cause them to stall. nih.gov To bypass such lesions, cells employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. nih.gov Oxidized forms of dATP in the nucleotide pool, such as 2-hydroxy-dATP (2-OH-dATP), can be mistakenly incorporated by polymerases, leading to mutations. oup.com For example, 2-OH-dATP has been shown to be mutagenic, with a high potential to cause G·C→T·A transversion mutations when incorporated into E. coli. oup.com

Furthermore, DNA lesions that are not repaired can block transcription by RNA polymerase. Bulky lesions like 8,5'-(S)-cyclo-2'-deoxyadenosine act as strong impediments to gene expression. nih.gov When an RNA polymerase encounters damage on the transcribed strand of a gene, it may stall or bypass the lesion, potentially inserting an incorrect base into the messenger RNA transcript. nih.gov This process, known as transcriptional mutagenesis, results in the production of mutant proteins from a non-mutated gene, which can contribute to cellular dysfunction and disease development. nih.gov

Process AffectedSource of ErrorMutagenic OutcomeResearch Finding
DNA Replication FidelityOxidized nucleotide pool (e.g., 2-hydroxy-dATP)Base substitution mutations2-OH-dATP is mutagenic and can induce G·C→T·A transversions. oup.com
TranscriptionDNA Lesion (e.g., 8,5'-(S)-cyclo-2'-deoxyadenosine)Transcriptional blockage(S)-cdA is a strong block to gene expression in mammalian cells. nih.gov
TranscriptionBypass of DNA damage by RNA polymeraseTranscriptional Mutagenesis (mutant transcripts from a correct DNA template)DNA damage on the transcribed strand can lead to the production of mutant proteins. nih.gov

Chemical Synthesis and Analogues of 2 Deoxyadenosine

Synthetic Methodologies for 2'-Deoxyadenosine

2'-Deoxyadenosine, a fundamental component of DNA, can be synthesized through various chemical and enzymatic routes. These methods are crucial for producing this nucleoside for research and as a precursor for therapeutic analogues.

The chemical synthesis of 2'-deoxyadenosine often involves multi-step procedures that can be complex and may require extensive purification. One common strategy starts from the more readily available adenosine (B11128). This process involves the esterification and acylation of adenosine to form an acylate, which is then subjected to reduction and purification to yield 2'-deoxyadenosine monohydrate. google.com A method has been developed using a dialkyl tin oxide as an esterifying agent, which offers high reaction selectivity and yield without the need for chromatographic separation, making it suitable for industrial production. google.com

Another approach involves the synthesis of 2'-deoxyguanosine (B1662781) from the more commercially available 2'-deoxyadenosine via a late-stage C2 nitration in a 5-step procedure with a total yield of 48.7%. tandfonline.com In this method, 2'-deoxyadenosine is fully protected with benzoyl groups and then nitrated at the C2 position. tandfonline.com The resulting 2-nitro group is then converted to a 2-amino group through Ni-catalyzed hydrogenolysis, and finally, 2'-deoxyguanosine is obtained from the diaminopurine intermediate using a deaminase-catalyzed reaction. tandfonline.com This highlights the potential of 2'-deoxyadenosine as a versatile starting material for other nucleosides.

Enzymatic methods for synthesizing 2'-deoxyadenosine and its analogues are gaining traction as they offer high efficiency, regioselectivity, and stereoselectivity under mild reaction conditions. researchgate.net These "green" synthetic alternatives often utilize whole cells or purified enzymes. researchgate.net

One prominent enzymatic approach is transglycosylation, which involves the transfer of a deoxyribosyl group from a donor nucleoside to a purine (B94841) base. mdpi.com Purine nucleoside phosphorylases (PNPs) are commonly employed for this purpose. For instance, PNP from Aeromonas hydrophila has been successfully used in regio- and stereoselective transglycosylation reactions. mdpi.com Similarly, PNPs from E. coli and Geobacillus thermoglucosidasius have been used in mono- or bi-enzymatic processes for the synthesis of 2'-deoxynucleosides. mdpi.com

Another enzymatic strategy involves nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus. This enzyme catalyzes the transfer of a glycosyl residue from a donor deoxyribonucleoside to an acceptor base and exhibits broad specificity for acceptor bases. oup.com This property has been exploited for the practical synthesis of 2'-deoxyguanosine, which involves the transglycosylation from thymidine (B127349) to a substituted purine, followed by conversion with adenosine deaminase. oup.com

The enzymatic synthesis of DNA itself, pioneered by Arthur Kornberg, demonstrated that with a DNA primer, a polymerase enzyme, and the four deoxynucleoside triphosphates (including deoxyadenosine (B7792050) triphosphate), a new DNA strand could be synthesized with a base composition nearly identical to the primer. pnas.org This fundamental discovery underscores the enzymatic pathways that can produce complex molecules like DNA from precursors such as 2'-deoxyadenosine.

Synthesis of Modified 2'-Deoxyadenosine Analogues

Modifications to the 2'-deoxyadenosine structure have led to the development of important therapeutic agents. The synthesis of these analogues often involves specialized chemical strategies.

Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is a significant analogue of 2'-deoxyadenosine used in the treatment of certain leukemias and lymphomas. openaccesspub.org Its synthesis has been extensively studied and can be broadly categorized into glycosylation reactions and C2'-deoxygenation of a pre-formed nucleoside. researchgate.netopenaccesspub.org

An efficient two-step synthesis of cladribine has been described using anion glycosylation of the purine potassium salt with a glycosyl chloride in binary solvent mixtures. openaccesspub.org Subsequent mild ammonolysis of the intermediate nucleoside, 3',5'-di-O-toluoyl-2,6-dichloropurine-2'-deoxyriboside, affords cladribine in an 82% yield for the final step. openaccesspub.org

Table 1: Key Glycosylation Reaction for Cladribine Synthesis

Reactants Key Step Product Yield Reference

Another approach involves the treatment of fully protected 2'-deoxyadenosine with 2,2,2-trifluoroacetic anhydride (B1165640) and tetrabutylammonium (B224687) nitrate, which results in a protected 2-nitro-2'-deoxyadenosine in high yield. researchgate.net This intermediate is then converted to cladribine in four steps with a 44.8% yield after substitution by chloride and deprotection steps. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
2'-Deoxyadenosine
2'-Deoxyadenosine monohydrate
2,2,2-trifluoroacetic anhydride
2,6-dichloropurine (B15474)
2-amino-6-chloropurine
2-amino-6-chloropurine-2'-deoxyriboside
2-Chloro-2'-deoxyadenosine (Cladribine)
2'-Deoxyguanosine
3',5'-di-O-toluoyl-2,6-dichloropurine-2'-deoxyriboside
3-aminobenzamide
Acrylate
Adenosine
Adenosine deaminase
This compound triphosphate
Deoxycoformycin
Diaminopurine
Dialkyl tin oxide
Guanine
Hydroxylamine hydrochloride
NAD
Nicotinamide (B372718)
Poly(ADP-ribose)
Purine nucleoside phosphorylase (PNP)
Sodium acetate
Tetrabutylammonium nitrate

2',2'-Difluoro-analogs of this compound (dFdA) Synthesis

One of the most clinically significant analogues of 2'-deoxyadenosine is gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine), an anticancer agent. researchgate.netnih.gov The synthesis of such 2',2'-difluorinated nucleosides presents considerable challenges, particularly the introduction of the fluorine atoms and the stereoselective formation of the glycosidic bond. nih.gov

A common strategy involves the use of a fluorinated carbohydrate precursor, such as 2-deoxy-2,2-difluororibose. nih.gov A linear synthesis of gemcitabine has been reported starting from 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose. A key step in this process is the high-yielding, direct conversion of this protected difluororibose into a glycosyl urea, which is then converted to the cytosine base via a uracil (B121893) derivative. researchgate.net This approach, however, demonstrates modest anomeric selectivity. researchgate.net The synthetic challenges are rooted in both the introduction of the fluorine atoms and the subsequent nucleobase introduction. nih.gov

Prodrugs of gemcitabine have also been synthesized to improve its pharmacokinetic properties. For instance, amino acid-conjugated gemcitabine prodrugs can be prepared through a two-step sequence involving amide bond formation between gemcitabine and an N-Boc-protected amino acid, followed by deprotection. nih.gov Another approach involves creating a lipophilic prodrug by modifying the 4-amino group, for example, with an octanoyl group, to facilitate remote loading into liposomes. acs.org

Key Synthetic Approaches for 2',2'-Difluoro-analogs:

Starting MaterialKey TransformationTarget Compound/IntermediateReference
3,5-di-O-benzoyl-2-deoxy-2,2-difluororiboseDirect conversion to glycosyl ureaGemcitabine researchgate.net
GemcitabineAmide bond formation with N-Boc-amino acidAmino acid-gemcitabine prodrugs nih.gov
GemcitabineAcylation of the 4-amino group4-N-Octanoyl-gemcitabine acs.org

4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine (EFdA) Synthesis and Modifications

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant anti-HIV activity. acs.orgnih.govnih.gov Its unique structure, featuring a 4'-ethynyl group and a 3'-hydroxyl group, allows it to act as a chain terminator despite the presence of the 3'-OH. nih.govnih.gov

The synthesis of EFdA is complex, requiring precise stereocontrol at multiple centers. acs.org An enantioselective synthesis has been developed that establishes the stereochemistry at the 4'-position through a biocatalytic desymmetrization of a prochiral precursor, 2-hydroxy-2-((triisopropylsilyl)ethynyl)propane-1,3-diyl diacetate. acs.orgnih.gov The stereochemistry of the 3'-hydroxyl group is controlled using a Noyori-type asymmetric transfer hydrogenation. acs.orgnih.gov A critical step in the synthesis is the stereoselective N-glycosylation to obtain the desired β-anomer, which can be facilitated by the selective crystallization of an N-silyl nucleoside intermediate. acs.orgnih.gov

Modifications to the EFdA structure have been explored to understand structure-activity relationships. nih.gov The 4'-ethynyl group is crucial for its potent activity, as it interacts with a hydrophobic pocket in the HIV-1 reverse transcriptase. nih.govresearchgate.net

Key Features of EFdA Synthesis:

Synthetic ChallengeMethodOutcomeReference
4'-Stereocenter ConstructionBiocatalytic desymmetrizationEfficiently establishes the fully substituted 4'-carbinol stereocenter. acs.orgnih.gov
3'-Hydroxyl StereocontrolNoyori-type asymmetric transfer hydrogenationControlled installation of the 3'-hydroxyl stereochemistry. acs.orgnih.gov
Anomeric SelectivitySelective crystallization of an N-silyl intermediateIsolation of the desired β-anomer after glycosylation. acs.orgnih.gov

Synthesis of Other Substituted Analogues (e.g., 8-Methoxy-2'-deoxyadenosine, 2-substituted analogues)

The synthesis of other substituted analogues of 2'-deoxyadenosine allows for the exploration of various biological properties.

8-Methoxy-2'-deoxyadenosine (mo8A): This analogue is useful for probing the conformational preferences of the N-glycosidic bond in DNA. nih.govnih.gov Its synthesis involves protecting the N6 position of 8-methoxy-2'-deoxyadenosine as an N,N-dimethylformamidine derivative, which can then be incorporated into oligonucleotides using the phosphoramidite (B1245037) method. nih.govnih.gov An important advantage of the 8-methoxy group is its greater resistance to acid-catalyzed depurination compared to 8-bromo-2'-deoxyadenosine, facilitating its use in automated DNA synthesis. nih.govnih.gov

2-Substituted Analogues: Modifications at the 2-position of the purine ring have led to the development of important therapeutic agents.

2-Chloro-2'-deoxyadenosine (Cladribine): An efficient, two-step synthesis of cladribine involves the anion glycosylation of the potassium salt of 2,6-dichloropurine with a glycosyl chloride. openaccesspub.org This method has been shown to produce the desired N9-β-nucleoside with good yield and regioselectivity. openaccesspub.org Further modifications of cladribine, such as at the 8-position, have been explored. tandfonline.com

2-Fluoro-2'-deoxyadenosine: A convenient synthesis starts from commercially available 2-fluoroadenine (B1664080). nih.govresearchgate.net The silylated 2-fluoroadenine is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside to yield the α- and β-anomers, which are then separated chromatographically and desilylated. nih.govresearchgate.net

Conversion to 2'-Deoxyguanosine: An efficient method has been developed to synthesize 2'-deoxyguanosine from the more readily available 2'-deoxyadenosine. tandfonline.comingentaconnect.com This process involves the nitration of fully benzoyl-protected 2'-deoxyadenosine at the C2 position. The resulting 2-nitro group is a versatile handle that can be converted to an amino group, leading to a diaminopurine intermediate which is then enzymatically converted to 2'-deoxyguanosine. tandfonline.comingentaconnect.com This 2-nitro intermediate also provides access to other 2-substituted analogues. tandfonline.comingentaconnect.com

Analytical Methods for 2'-Deoxyadenosine and its Analogues

A variety of analytical techniques are employed for the separation, quantification, and characterization of 2'-deoxyadenosine and its analogues in diverse matrices.

Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS is a powerful technique for the analysis of 2'-deoxyadenosine and its analogues due to its high sensitivity and selectivity. nih.govshimadzu.com It is particularly useful for quantifying these compounds in complex biological samples like human cells, plasma, and urine. nih.govshimadzu.comresearchgate.net

In a typical LC-MS/MS method, chromatographic separation is achieved on a reverse-phase column, followed by detection using tandem mass spectrometry, often in the positive electrospray ionization (ESI+) mode. nih.gov Multiple reaction monitoring (MRM) is frequently used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte. shimadzu.com This method has been successfully applied to simultaneously quantify 2'-deoxyadenosine and its modified forms, such as hydroxyethylated and oxidative DNA adducts, in tissue samples. nih.gov The use of stable isotope-labeled internal standards is common to ensure accurate quantification. shimadzu.com

LC/MS Method Parameters for Nucleoside Analysis:

ParameterTypical ConditionsReference
Column C18 or C30 Reverse-Phase nih.gov
Mobile Phase Acetonitrile/Water with formic acid nih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Tandem Mass Spectrometry (MS/MS) with MRM shimadzu.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for the separation and analysis of 2'-deoxyadenosine and its analogues. helixchrom.commdpi.com The separation is typically based on reverse-phase chromatography, where polar compounds like nucleosides elute earlier than less polar ones. umich.edu

Different types of columns can be employed to achieve separation. For instance, mixed-mode columns that combine reverse-phase and ion-exchange mechanisms can provide excellent separation of closely related nucleosides like adenosine and 2'-deoxyadenosine using a simple isocratic mobile phase. helixchrom.comsielc.com The detection is commonly performed using a UV detector, typically at a wavelength of 260 nm, where purine and pyrimidine (B1678525) bases have strong absorbance. umich.edusielc.com HPLC is also used to assess the purity of synthetic 2'-deoxyadenosine and its derivatives. thermofisher.com For enhanced sensitivity, especially in complex matrices, pre-column derivatization with a fluorescent agent can be employed, followed by fluorescence detection. nih.gov

Spectroscopic Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2'-deoxyadenosine and its analogues. chemicalbook.comnih.gov ¹H NMR provides detailed information about the proton environment in the molecule, allowing for the confirmation of the structure, including the stereochemistry of the glycosidic bond (α or β anomer) and the conformation of the sugar ring. chemicalbook.comnih.gov

For example, the coupling constants between the protons on the deoxyribose ring can be used to determine the sugar pucker conformation. nih.gov The chemical shifts of the base and sugar protons are characteristic and can be used to identify the compound. chemicalbook.com In addition to ¹H NMR, ¹³C NMR and other multidimensional NMR experiments are used for complete structural assignment. nih.gov NMR is also crucial for characterizing newly synthesized analogues, confirming that the desired modifications have been successfully incorporated into the parent structure. nih.govnih.gov

Therapeutic and Biomedical Research Applications of 2 Deoxyadenosine Analogues

Anti-Cancer and Anti-Leukemic Agents

The application of 2'-deoxyadenosine analogues has been particularly successful in the field of oncology, where they form a critical part of treatment regimens for various hematological malignancies. These compounds are designed to be preferentially taken up by and activated in lymphocytes, leading to targeted cell death and offering a powerful therapeutic option for patients with these cancers.

Cladribine (B1669150), a chlorinated analogue of deoxyadenosine (B7792050), is a key therapeutic agent for several lymphoproliferative disorders. It is notably resistant to degradation by the enzyme adenosine (B11128) deaminase, which allows it to accumulate within lymphocytes and exert its cytotoxic effects. tandfonline.comnih.gov

B-cell Chronic Lymphocytic Leukemia (CLL): Cladribine is also utilized in the treatment of B-cell chronic lymphocytic leukemia. wikipedia.orgcancerresearchuk.org Studies have shown that orally administered cladribine is an effective therapy for previously untreated CLL patients, producing durable remissions in a high percentage of individuals. nih.govascopubs.org For instance, in one study, complete remission was achieved in 38% of patients, with another 37% showing a partial response. nih.govascopubs.org

Waldenström's Macroglobulinemia: Research has demonstrated the activity of cladribine in patients with Waldenström's macroglobulinemia, including those who have been previously treated. nih.gov Subcutaneous administration has been shown to be an active and effective method, resulting in durable remissions. nih.gov In a phase II trial, bolus administration of cladribine resulted in a 5% complete response rate and a 50% partial response rate. nih.gov

The cytotoxic effects of 2'-deoxyadenosine analogues like cladribine, fludarabine (B1672870), and nelarabine (B1678015) are multifaceted and primarily target the machinery of DNA synthesis and repair in cancer cells.

Cladribine: Upon entering a cell, cladribine is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CdATP). wikipedia.org This activated form is then incorporated into the DNA of the cancer cell. tandfonline.com This incorporation leads to the accumulation of DNA strand breaks, which in turn activates pathways leading to programmed cell death, or apoptosis. tandfonline.comnih.gov The process involves the activation of p53 and the release of cytochrome c from mitochondria. tandfonline.com Furthermore, the DNA strand breaks activate poly(ADP-ribose) polymerase (PARP), leading to the depletion of cellular NAD and ATP, which can also contribute to cell death. tandfonline.comnih.gov

Fludarabine: Fludarabine, another purine (B94841) analogue, is converted to its active triphosphate form, F-ara-ATP. drugbank.comchemicalbook.com F-ara-ATP inhibits several key enzymes essential for DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase. drugbank.comchemicalbook.com By inhibiting these enzymes, fludarabine effectively halts DNA synthesis and can also induce apoptosis. drugbank.comyoutube.com

Nelarabine: Nelarabine is a prodrug that is converted to its active form, ara-GTP. nih.govpatsnap.com Ara-GTP competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into DNA. nih.gov This incorporation disrupts DNA synthesis and leads to cell death. nih.govpatsnap.comyoutube.com T-cells appear to be particularly sensitive to nelarabine, potentially due to a higher efficiency in converting it to its active form. patsnap.com

Table 1: Mechanisms of Cytotoxicity of 2'-Deoxyadenosine Analogues

AnalogueActive FormKey Mechanisms of Action
Cladribine CdATPIncorporation into DNA, induction of DNA strand breaks, activation of apoptosis, PARP activation. tandfonline.comnih.govwikipedia.org
Fludarabine F-ara-ATPInhibition of DNA polymerase alpha, ribonucleotide reductase, and DNA primase. drugbank.comchemicalbook.com
Nelarabine ara-GTPIncorporation into DNA, inhibition of DNA synthesis, induction of apoptosis. nih.govpatsnap.comyoutube.com

Anti-Viral Applications

The structural similarities of 2'-deoxyadenosine analogues to natural nucleosides also make them potent inhibitors of viral replication. They can be mistakenly incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to the termination of replication and a reduction in viral load.

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against the Human Immunodeficiency Virus (HIV). nih.govnih.govwikipedia.org

Mechanism of Action: Unlike many other NRTIs that act as chain terminators because they lack a 3'-OH group, EFdA possesses this group. nih.govpnas.org However, its unique structure, particularly the 4'-ethynyl group, causes it to act as a "translocation-defective RT inhibitor." nih.govnih.gov After being incorporated into the viral DNA by reverse transcriptase, EFdA dramatically slows down the translocation of the enzyme along the nucleic acid template, effectively halting further DNA synthesis. nih.govpnas.orgnih.gov This multi-faceted inhibition makes it exceptionally potent against both wild-type and drug-resistant strains of HIV. nih.govasm.org

Potency and Resistance: EFdA exhibits remarkable potency, inhibiting HIV replication at picomolar to subnanomolar concentrations in cell cultures. nih.govpnas.orgcorevih-bretagne.fr It is significantly more potent than many currently approved NRTIs. pnas.org Furthermore, there appears to be a high barrier to the development of high-level resistance to EFdA. asm.org

Analogues of 2'-deoxyadenosine have also proven effective in the treatment of chronic Hepatitis B Virus (HBV) infection.

Adefovir Dipivoxil: This is a prodrug of adefovir, an acyclic nucleotide analogue of adenosine monophosphate. drugbank.comdrugs.comnih.gov Once inside the cell, it is converted to its active diphosphate (B83284) form. drugbank.comdrugs.compatsnap.com This active metabolite competes with the natural substrate, this compound triphosphate, for incorporation into the viral DNA by the HBV DNA polymerase (a reverse transcriptase). drugbank.comdrugs.compatsnap.com This incorporation leads to chain termination, thus inhibiting viral replication. drugbank.comdrugs.compatsnap.com

Clevudine (B1669172): Clevudine is a nucleoside analogue that, after being phosphorylated to its triphosphate form within liver cells, inhibits the HBV polymerase. nih.govpatsnap.compatsnap.com This inhibition of the viral enzyme disrupts the replication of the virus. nih.govpatsnap.com Studies have shown that clevudine leads to a significant reduction in HBV DNA levels. nih.gov

Table 2: Anti-Viral Applications of 2'-Deoxyadenosine Analogues

AnalogueVirus TargetedMechanism of Action
EFdA (Islatravir) HIVNucleoside reverse transcriptase translocation inhibitor; immediate chain termination. nih.govhiv.govsantiago-lab.com
Adefovir Dipivoxil HBVCompetitive inhibition of HBV DNA polymerase and DNA chain termination. drugbank.comdrugs.compatsnap.com
Clevudine HBVInhibition of HBV polymerase. nih.govpatsnap.com

Research Probes and Diagnostic Tools

Analogues of 2'-deoxyadenosine serve as critical tools in biomedical research, acting as probes to investigate complex biological processes. Their structural similarity to the natural nucleoside allows them to interact with cellular machinery, providing insights into DNA synthesis, cell signaling, and metabolic pathways. For instance, modified 2'-deoxyadenosine compounds are employed to study the functions of adenosine analogues in various biological systems.

Furthermore, certain 2'-deoxyadenosine derivatives are being investigated for their potential to act as radiosensitizers in cancer therapy. For example, 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine has been synthesized and studied for its ability to make tumor cells more susceptible to X-rays. nih.gov The mechanism involves the compound's ability to undergo dissociative electron attachment, leading to the formation of radical products that can induce DNA damage. nih.gov Such compounds serve as valuable research probes to explore new strategies for enhancing the efficacy of radiotherapy. nih.gov

Use as Standards in Analytical Procedures

In the field of analytical chemistry, pure 2'-deoxyadenosine is utilized as a standard for various quantitative and qualitative analyses. medchemexpress.comnist.gov Its well-defined chemical and physical properties make it an ideal reference material for calibrating instruments and validating analytical methods. nih.gov For example, it is used as a standard in methods to estimate the global methylation rate of DNA in biological samples, such as in studies of oil palm embryogenic suspensions.

The availability of high-purity 2'-deoxyadenosine (≥99%) as a certified reference material ensures the accuracy and reproducibility of experimental results. It is employed in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify 2'-deoxyadenosine in complex biological matrices. nih.govpharmaron.com This is essential for metabolic studies, clinical diagnostics, and forensic analysis.

Below is a table summarizing the key analytical applications of 2'-deoxyadenosine as a standard:

Analytical ApplicationPurposeReference
DNA Methylation Analysis To estimate the global DNA methylation rate in proliferating cells.
Metabolite Quantification As a reference standard for identifying and quantifying 2'-deoxyadenosine in biological samples. medchemexpress.com
Instrument Calibration For the calibration of analytical instruments such as HPLC and mass spectrometers. pharmaron.com
Method Validation To validate the accuracy and precision of analytical methods for nucleoside analysis. nist.gov

Radiolabelled 2'-Deoxyadenosine in Metabolic Studies

Radiolabelled versions of 2'-deoxyadenosine and its analogues are indispensable tools for tracing metabolic pathways and understanding the mechanism of action of nucleoside drugs. By incorporating radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule, researchers can track its uptake, distribution, metabolism, and excretion in cells and whole organisms. pharmaron.comnih.gov

Metabolic studies using radiolabelled compounds are critical in drug development to assess how a potential therapeutic is processed by the body. pharmaron.com For instance, studies have utilized radiolabelled 5'-deoxyadenosine (B1664650) to investigate its cleavage and subsequent metabolic fate in various mammalian cell lines. nih.gov These experiments revealed that the compound is a substrate for 5'-methylthioadenosine phosphorylase and that its metabolism is dependent on the removal of the resulting adenine (B156593). nih.gov

In the context of understanding the toxicity of this compound analogues, radiolabelling has been instrumental. Research on the lymphotoxic effects of this compound and 2-chlorothis compound (CdA) in non-dividing human lymphocytes involved tracking the metabolic consequences of exposure to these compounds. nih.gov These studies demonstrated that the toxicity required the phosphorylation of the deoxynucleosides, a process that could be followed using radiolabelled precursors. nih.gov

Furthermore, metabolic DNA labeling with modified deoxynucleosides, including analogues of 2'-deoxyadenosine like 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA), allows for the investigation of DNA synthesis and repair. researchgate.net These analogues are taken up by cells, incorporated into DNA, and can then be detected, providing a powerful method to study cellular proliferation and DNA dynamics. researchgate.net

The following table details examples of radiolabelled 2'-deoxyadenosine analogues and their applications in metabolic research:

Radiolabelled Compound/AnalogueIsotopeResearch ApplicationKey FindingsReference
[5'-³H]5'-Deoxyadenosine ³HInvestigating uptake and metabolism in mammalian cell lines.Rapidly cleaved to adenine; uptake reduced in cells deficient in adenine phosphoribosyl transferase. nih.gov
2'-Deoxyadenosine Not specifiedStudying the mechanism of toxicity in non-dividing lymphocytes.Toxicity requires phosphorylation and leads to DNA strand breaks and NAD depletion. nih.gov
7-deaza-7-ethynyl-2'-deoxyadenosine (EdA) Not specifiedMetabolic labeling of DNA to study synthesis and dynamics.Incorporated into DNA via the salvage pathway, allowing for subsequent detection. researchgate.net

Future Directions and Emerging Research Areas

Advanced Structural Biology of 2'-Deoxyadenosine-Interacting Proteins

The function of 2'-Deoxyadenosine is intrinsically linked to the proteins it interacts with, primarily after its conversion to deoxyadenosine (B7792050) triphosphate (dATP). Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented insights into these interactions at an atomic level.

Recent studies have elucidated the structural basis for this inhibition in various organisms.

In human RNR, the binding of dATP stabilizes a ring-shaped hexameric form of the catalytic subunit (α6). nih.govacs.org This stable hexamer prevents the radical-generating subunit (β) from accessing the active site, thereby shutting down enzyme activity. nih.gov

In some bacteria, such as Leeuwenhoekiella blandensis, the ATP-cone is located on the β subunit. nih.govworldscientific.com Here, dATP binding induces the formation of an unusual β4 tetramer, which in turn leads to a larger, inactive α4β4 octamer. nih.govworldscientific.com This oligomerization sterically hinders the formation of the active α2β2 complex. worldscientific.com

These detailed structural models, derived from techniques like small-angle X-ray scattering (SAXS) and cryo-EM, reveal that while the specific oligomeric states may differ between species (e.g., α4β4 in E. coli vs. α6 in humans), the underlying principle of inhibition via dATP-induced oligomerization is a conserved mechanism. nih.govnih.gov

ProteinInteracting LigandStructural TechniqueKey Finding
Human Ribonucleotide Reductase (RNR)dATPX-ray Crystallography, SAXSdATP binding stabilizes an inactive α6 hexameric ring, preventing subunit interaction. nih.govacs.org
L. blandensis RNRdATPCryo-EM, SAXSdATP binding to the β subunit induces an inactive α4β4 octamer, a previously unseen oligomer. nih.govworldscientific.com
E. coli RNRdATPNot specified in provided contextdATP stabilizes a ring-shaped α4β4 complex, inhibiting the enzyme. nih.govacs.org
Human Adenosine (B11128) Deaminase (ADA)Not specifiedX-ray CrystallographyThe crystal structure of human ADA has been determined, providing a basis for understanding its function. thesgc.org

Novel Therapeutic Strategies Based on 2'-Deoxyadenosine Metabolism

Manipulating the metabolic pathways of 2'-Deoxyadenosine is a promising area for therapeutic development, particularly in oncology and immunology.

Enzyme Inhibition:

Adenosine Kinase (AK) Inhibitors: AK is a key enzyme that phosphorylates adenosine. medchemexpress.com Inhibiting AK leads to increased local concentrations of adenosine, which can then activate adenosine receptors. medchemexpress.com This strategy is being explored for conditions like inflammation and seizures. medchemexpress.com Compounds like 5-Iodotubercidin and ABT-702 are potent AK inhibitors. medchemexpress.com

Deoxycytidine Kinase (dCK) Inhibitors and Modulators: dCK is crucial for activating several nucleoside analog drugs used in chemotherapy, including 2-chlorothis compound (2-CdA). nih.govpatsnap.com Research has shown that the anti-CD20 antibody Rituximab can increase dCK activity, enhancing the efficacy of 2-CdA in lymphoid malignancies. nih.gov Conversely, dCK inhibitors are being developed to control the activation of nucleoside analogs, potentially reducing toxicity in healthy cells and overcoming drug resistance. patsnap.com

Gene Therapy for Adenosine Deaminase (ADA) Deficiency: ADA deficiency leads to the accumulation of 2'-Deoxyadenosine and dATP, which is toxic to lymphocytes and causes Severe Combined Immunodeficiency (ADA-SCID). ashpublications.orgnih.govwikipedia.org Gene therapy offers a potentially curative treatment. This approach involves harvesting a patient's own hematopoietic stem cells (CD34+), inserting a functional copy of the ADA gene using a viral vector, and reinfusing the corrected cells. nih.govprimaryimmune.orgnih.gov

Clinical studies have demonstrated high success rates, with the majority of treated patients showing sustained immune system reconstitution and a survival rate of 100% in one study cohort with a median follow-up of 6.9 years. nih.govnih.gov This treatment avoids the need for a matched donor and the risk of graft-versus-host disease associated with traditional stem cell transplants. ashpublications.orgprimaryimmune.org

Targeting Adenosine Pathways in Cancer: The accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune response. bmj.comnih.gov Therapeutic strategies are being developed to block this immunosuppressive effect by targeting components of the adenosine pathway, such as the A2A and A2B adenosine receptors or the enzymes CD73 and CD39 that produce adenosine. bmj.comnih.gov Combining these adenosine pathway inhibitors with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1) is an active area of clinical investigation. bmj.com

Exploration of 2'-Deoxyadenosine in Gene Regulation and Epigenetics

Beyond its role as a DNA building block, a modified form of 2'-deoxyadenosine, N6-methyl-2'-deoxyadenosine (6mA or m6dA) , is emerging as an important epigenetic mark in eukaryotes. nih.govnih.gov While prevalent in prokaryotes, its existence and function in multicellular organisms have been a subject of intense research and debate. nih.gov

Recent findings suggest that 6mA plays a significant role in regulating gene expression, particularly in the brain.

Studies have shown that 6mA levels increase in the prefrontal cortex of adult mice during fear extinction learning. nih.gov

This accumulation of 6mA is associated with the increased activity of the 6mA methyltransferase, N6amt1, and correlates with the expression of genes induced by neuronal activity. nih.gov

Specifically, 6mA deposition at the promoter of the Bdnf gene is required for the expression of this key memory-related gene and for the successful formation of fear extinction memory. nih.gov

These findings establish 6mA as a dynamic epigenetic modification involved in experience-dependent gene expression and cognitive processes, expanding the known scope of DNA's regulatory functions. nih.gov The interplay between 2'-deoxyadenosine metabolism, the availability of methyl donors like S-adenosylmethionine, and the activity of methyltransferases and potential demethylases is a critical area for future investigation.

Refined Analytical Techniques for In Vivo Quantification of 2'-Deoxyadenosine and its Metabolites

Accurate measurement of 2'-Deoxyadenosine and its phosphorylated derivatives (dAMP, dADP, dATP) is critical for both research and clinical diagnostics, but it presents a significant analytical challenge due to their low intracellular concentrations, especially in non-dividing cells. nih.govnih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this purpose. nih.govnih.gov

This technique offers high sensitivity and specificity, allowing for the direct quantification of multiple deoxyribonucleoside triphosphates (dNTPs) simultaneously from complex biological matrices like cell extracts and tissue homogenates. nih.gov

Recent methods have achieved remarkable sensitivity, with lower limits of quantification (LLOQ) in the femtomole (fmol) range. For instance, one validated method reported an LLOQ of 62.5 fmol for dGTP, dCTP, and dTTP, and a limit of detection for dATP as low as 3.125 fmol. nih.gov

HPLC-MS/MS can also be used to measure urinary excretion of modified bases, such as 8-oxo-2'-deoxyadenosine, as a biomarker of oxidative DNA damage. nih.gov

Other methods have also been developed and refined:

HPLC with Fluorescence Detection (HPLC-FD): This method can be used to simultaneously quantify adenosine and its deoxy-isomers after pre-column derivatization with chloroacetaldehyde, achieving detection limits at the nanomolar (nM) level. nih.gov

Polymerase-Based Assays: These enzymatic assays use DNA polymerase and radioactively labeled nucleotides to measure dNTP pools. nih.govbiorxiv.org A recent modification adapted this method to a solid-phase format, optimizing it for larger-scale measurements from biological samples. biorxiv.orgbiorxiv.org

These advanced analytical tools are essential for studying the subtle but critical fluctuations in dNTP pools associated with disease states, drug treatments, and various metabolic conditions. nih.govbiorxiv.org

TechniqueAnalyte(s)Sample TypeKey Features / Sensitivity
HPLC-MS/MSdNTPs (dATP, dCTP, dGTP, dTTP)Tissue, CellsFast and sensitive; LLOQ of 62.5 fmol; LOD for dATP of 3.125 fmol. nih.gov
HPLC-MS/MS8-oxo-2'-deoxyguanosine, 8-oxo-2'-deoxyadenosineDNA, UrineHighly sensitive and specific; Detection limit of ~0.3 nM. nih.gov
HPLC-FDAdenosine, 2'-Deoxyadenosine, CordycepinFood samplesPre-column derivatization; nM-level limit of detection. nih.gov
Solid-Phase Polymerase AssaydNTPsCellsUtilizes radio-labeled nucleotides; Optimized for larger scale measurements. biorxiv.orgbiorxiv.org

Investigations into the Role of 2'-Deoxyadenosine in Unexplained Biological Phenomena

The toxic accumulation of 2'-Deoxyadenosine in ADA deficiency is well-documented, but its role in other, less-defined biological phenomena is an active area of research. High levels of this nucleoside and its metabolite dATP can have wide-ranging effects beyond the immune system.

Neurological Effects: Patients with ADA deficiency can exhibit neurological problems. nih.gov Furthermore, central nervous system toxicity has been observed in patients treated with the ADA inhibitor deoxycoformycin, which was associated with high levels of dATP in red blood cells and this compound in the cerebrospinal fluid. ashpublications.org This suggests that neuronal cells are susceptible to the metabolic disturbances caused by excess 2'-deoxyadenosine. The exact mechanisms of this neurotoxicity are still being explored but may involve the inhibition of S-adenosylhomocysteine hydrolase or ribonucleotide reductase, disrupting essential cellular processes. nih.govresearchgate.net

Immune Modulation: While the profound lymphotoxicity of 2'-deoxyadenosine in ADA-SCID is known, its more subtle roles in modulating immune responses are less clear. nih.gov In vitro studies have shown that concentrations of this compound likely to be found in ADA-deficient patients inhibit the proliferation of T-lymphocytes. nih.gov The sensitivity of B-cells to this inhibition appears more variable, which may help explain the different B-cell numbers and functions observed in patients. nih.gov

Cellular Stress and Proliferation: 2'-Deoxyadenosine has been shown to inhibit the proliferation of other cell types, such as epidermal keratinocytes. nih.gov Interestingly, its inhibitory effect on mitosis was found to be as potent as that of adenosine, even though this compound is a much weaker stimulator of cyclic AMP, suggesting that its anti-proliferative effects may occur through pathways independent of cyclic AMP. nih.gov This points to a broader role for 2'-deoxyadenosine in regulating cell cycle and growth in various tissues.

Future research will likely uncover more connections between 2'-deoxyadenosine metabolism and a range of physiological and pathological states, further clarifying its importance as a key cellular metabolite.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-deoxyadenosine, and how do their yields and selectivity compare?

  • Methodological Answer : 2'-Deoxyadenosine can be synthesized via chemical or microbial routes. Chemical synthesis often involves selective protection of hydroxyl groups and stepwise reactions. For example, a seven-step chemical synthesis achieved 59–97% yields using reagents like TPDS-Cl₂ and PhOC(S)Cl . Alternatively, microbial biotransformation using E. coli nucleoside phosphorylase offers a greener approach with comparable efficiency (validated via paper chromatography-spectrophotometry, 99.4% accuracy vs. HPLC) . Key considerations include reaction time, solvent systems, and purification challenges (e.g., isomer separation).

Q. What safety protocols are critical when handling 2'-deoxyadenosine in laboratory settings?

  • Methodological Answer : OSHA-compliant protocols mandate wearing nitrile gloves (inspected pre-use), chemical-resistant suits, and ensuring adequate ventilation to avoid inhalation . In case of exposure, immediate decontamination (e.g., flushing skin with water) and medical consultation are required. Stability data indicate the compound is non-reactive under recommended storage conditions but may decompose under UV light or acidic pH, necessitating controlled environments .

Q. How can researchers validate the purity of 2'-deoxyadenosine post-synthesis?

  • Methodological Answer : Analytical methods include:

  • HPLC : Separates polar byproducts (e.g., 8,5′-cyclo-2′-deoxyadenosine isomers) using gradient elution .
  • Spectrophotometry : Quantifies concentration via UV absorbance at 260 nm, calibrated against standard curves .
  • Mass Spectrometry : Exact mass analysis (e.g., 331.0453906 Da for 2'-deoxyadenosine 5′-monophosphate) confirms molecular integrity .

Advanced Research Questions

Q. How does 2'-deoxyadenosine interact with nucleotide-binding enzymes like RnrI, and what structural insights guide inhibitor design?

  • Methodological Answer : X-ray crystallography of yeast RnrI co-crystallized with 2'-(2-hydroxyethyl)-2'-deoxyadenosine 5′-diphosphate revealed that the hydroxyethyl side chain displaces a conserved water molecule in the active site (resolution: 1.6 Å). This interaction disrupts substrate binding, validated via Rwork/Rfree refinement metrics . Design strategies prioritize mimicking conserved hydrogen-bonding networks (e.g., G247 and N426 residues) to enhance inhibitor affinity .

Q. What mechanisms underlie 2'-deoxyadenosine-induced cytotoxicity in ADA-deficient lymphocytes?

  • Methodological Answer : In ADA deficiency, 2'-deoxyadenosine accumulates and is phosphorylated to dATP, inhibiting ribonucleotide reductase (RNR) and halting DNA synthesis. Retroviral gene transfer of ADA cDNA restored lymphocyte resistance to 2'-deoxyadenosine toxicity, confirmed via isozyme profiling and viability assays . Studies should monitor dATP levels (via LC-MS) and RNR activity (using radiolabeled substrate assays).

Q. How do irradiation or oxidative conditions alter 2'-deoxyadenosine stability, and what are the mutagenic byproducts?

  • Methodological Answer : UV irradiation in acidic conditions generates polar degradation products (e.g., 8,5′-cyclo-2′-deoxyadenosine) via radical-mediated pathways, detectable via HPLC and correlated with dissolved O₂ depletion . Fenton reactions produce hydroxyl radicals that oxidize the sugar moiety, leading to mutagenic lesions (e.g., 8-oxo-dA), quantified using comet assays or LC-MS/MS .

Q. Can isotopic labeling (e.g., ¹³C/¹⁵N) improve NMR or crystallographic studies of 2'-deoxyadenosine derivatives?

  • Methodological Answer : Stable isotopes like ribose-5-¹³C or ¹⁵N₅-labeled 2'-deoxyadenosine enhance signal resolution in:

  • NMR : Simplifies spectral overlap in crowded regions (e.g., ribose protons) .
  • X-ray crystallography : Aids phasing via anomalous scattering (e.g., sulfur-SAD) in heavy-atom derivatives . Commercial kits (e.g., ZCI-CLM-7682) provide >98% isotopic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyadenosine
Reactant of Route 2
Deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.